Structural Elucidation of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: An In-depth Technical Guide
Structural Elucidation of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral amino alcohol with significant potential as a building block in medicinal chemistry and drug development. Its stereochemically defined structure, featuring two chiral centers, necessitates a rigorous and multi-faceted approach to its structural characterization. The precise confirmation of its absolute and relative stereochemistry, connectivity, and purity is paramount for understanding its biological activity, ensuring reproducibility in its synthesis, and meeting regulatory requirements.
This technical guide provides a comprehensive framework for the structural elucidation of this molecule. It moves beyond a simple listing of analytical techniques, delving into the strategic application and interpretation of data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), chiroptical methods, and single-crystal X-ray diffraction. The methodologies described herein are designed to provide a self-validating system for the unambiguous confirmation of the molecular structure of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol.
Foundational Analysis: Connectivity and Functional Group Confirmation
The initial phase of structural characterization focuses on confirming the molecular formula and the presence of key functional groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the primary tool for determining the elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a high-resolution ESI-TOF mass spectrometer.
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Ionization Mode: Positive ion mode is typically employed for amino alcohols, which readily form [M+H]⁺ ions.
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Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Expected Data & Interpretation:
The expected monoisotopic mass for the protonated molecule [C₈H₁₇NO₂ + H]⁺ is calculated. The high-resolution measurement from the ESI-TOF instrument should match this theoretical value within a narrow mass tolerance (typically < 5 ppm), confirming the elemental formula. Fragmentation patterns can also provide initial structural insights. Common fragmentation pathways for amino alcohols involve the loss of water (H₂O) and cleavage adjacent to the amino and hydroxyl groups[1].
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.22 g/mol |
| Expected [M+H]⁺ (monoisotopic) | 160.1332 u |
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected Data & Interpretation:
The IR spectrum will provide characteristic absorption bands confirming the presence of the amine (N-H), hydroxyl (O-H), and ether (C-O-C) functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3500-3200 (broad) |
| N-H stretch (primary amine) | 3400-3250 (two bands) |
| C-H stretch (alkane) | 3000-2850 |
| C-O stretch (ether) | 1150-1085 |
| C-O stretch (alcohol) | 1050-1000 |
Stereochemical Determination: A Multi-Technique Approach
The core challenge in characterizing (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol lies in the unambiguous assignment of its two stereocenters. A combination of NMR spectroscopy, chiral chromatography, and X-ray crystallography provides a robust solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure, including connectivity and relative stereochemistry. Advanced NMR techniques can also aid in determining the absolute configuration.
Experimental Protocol: 1D and 2D NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
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1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.
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2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities of protons, which is crucial for assigning relative stereochemistry.
Expected Data & Interpretation:
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¹H NMR: The spectrum will show distinct signals for each proton environment. The chemical shifts, coupling constants, and multiplicities will provide information about the connectivity.
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¹³C NMR: The spectrum will indicate the number of unique carbon atoms.
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COSY: Will reveal ¹H-¹H coupling networks, allowing for the tracing of the carbon backbone.
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HSQC: Correlates each proton to its directly attached carbon.
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HMBC: Shows correlations between protons and carbons over two to three bonds, confirming the connectivity between different fragments of the molecule.
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NOESY/ROESY: Key for determining the relative stereochemistry at the two chiral centers. For example, NOE correlations between the protons on the propan-2-ol backbone and the tetrahydro-2H-pyran ring will help to define their spatial relationship.
Chiral NMR for Enantiomeric Purity and Absolute Configuration:
To confirm the enantiomeric purity and potentially the absolute configuration, chiral NMR techniques can be employed. This involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)[2][3]. For instance, derivatization with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can lead to the formation of diastereomers that exhibit distinct NMR signals, allowing for the determination of enantiomeric excess[4].
Caption: NMR workflow for structural elucidation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for determining the enantiomeric purity of the compound.
Experimental Protocol: Chiral HPLC
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Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating enantiomers of amino alcohols[5][6].
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Mobile Phase Optimization: A systematic approach to optimizing the mobile phase (e.g., varying the ratio of hexane/isopropanol with a basic additive like diethylamine) is necessary to achieve baseline separation of the enantiomers[6].
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Detection: As the molecule lacks a strong chromophore, derivatization with a UV-active agent (e.g., 3,5-dinitrobenzoyl chloride) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended[5].
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Analysis: The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers.
Indirect Chiral HPLC:
An alternative approach involves derivatizing the amino alcohol with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18)[6][7].
Caption: Chiral HPLC workflow for enantiomeric purity.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration[8].
Experimental Protocol: X-ray Crystallography
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Crystallization: Growing single crystals of sufficient quality is often the most challenging step. This may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For molecules that are difficult to crystallize, co-crystallization with a suitable host molecule can be employed[9].
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates.
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Absolute Configuration Determination: The absolute configuration can often be determined from the diffraction data, especially if a heavy atom is present in the structure or by using anomalous dispersion effects[10]. The Flack parameter is a key indicator for the correctness of the assigned absolute stereochemistry.
Expected Data & Interpretation:
The output of a successful X-ray crystallographic analysis is a 3D model of the molecule, providing definitive proof of its connectivity, and relative and absolute stereochemistry. Bond lengths, bond angles, and torsion angles will be determined with high precision.
Data Synthesis and Final Confirmation
The structural elucidation of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol is complete when the data from all analytical techniques are in agreement.
Caption: Integrated approach to structural confirmation.
Conclusion
The structural characterization of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol requires a synergistic application of modern analytical techniques. By systematically employing mass spectrometry, IR and NMR spectroscopy, chiral chromatography, and X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This rigorous approach is fundamental to advancing the development of this promising chiral building block in the pharmaceutical industry.
References
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Wenzel, T. J., & Wilcox, J. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 24(9), 734-743. [Link]
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Reddy, R. S., & Sarma, J. A. R. P. (2013). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1 H NMR. RSC Advances, 3(48), 25963-25967. [Link]
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Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 74(9-10), 739-748. [Link]
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Wang, F. P., Wu, Y., & Yang, L. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. [Link]
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Tang, Y., et al. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 36(3), 133-138. [Link]
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Seco, J. M., Quíñoa, E., & Riguera, R. (2008). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters, 10(14), 2943-2946. [Link]
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Righi, G., & Bovicelli, P. (2017). X-ray crystallography and chirality: understanding the limitations. Rendiconti Lincei, 28(Suppl 1), 101-109. [Link]
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Lippstreu-Fisher, D. L., & Gross, M. L. (1985). Fast atom bombardment and tandem mass spectrometry for sequencing peptides and polyamino alcohols. Analytical Chemistry, 57(6), 1174-1180. [Link]
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